Nsp-dmae-nhs

概要

説明

科学的研究の応用

Nsp-dmae-nhs has a wide range of applications in scientific research, including:

Chemistry: Used as a chemiluminescent marker in various analytical techniques.

Biology: Employed in protein labeling and cell imaging to study biological processes.

Medicine: Utilized in clinical diagnostics for the detection of biomarkers and pathogens.

Industry: Applied in environmental monitoring and quality control of pharmaceuticals.

作用機序

Target of Action

NSP-DMAE-NHS is a chemiluminescent reagent that is widely used in the fields of inorganic and organic compounds, environmental monitoring, biological and pharmaceutical analysis . It is also commonly used for sensitive detection and diagnosis of various types of diseases . In terms of in vitro diagnostics, this compound compounds are well suited for labeling DNA strands to make chemiluminescent DNA probes .

Mode of Action

The direct chemiluminescence mechanism of this compound is mainly based on the energy transfer process within its molecule . Under the action of excitation light, the electrons in the this compound molecule are excited to an energy level state, forming excited state molecules . When these excited state molecules return to the ground state, they release energy, producing a chemiluminescence phenomenon .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a chemiluminescent probe. It can be used to label biomolecules such as proteins, nucleic acids, and peptides for fluorescence immunoassay, immunohistochemistry, protein interaction research, and more . Furthermore, this compound can also be used for cell and tissue labeling, providing significant assistance for biomedical research .

Result of Action

The result of this compound’s action is the production of a chemiluminescent signal that can be detected and measured. This signal can be used to accurately and stably detect the presence and changes of target molecules in complex biological systems . Its excellent fluorescence performance and chemical stability make it an indispensable tool in biomedical research, providing reliable experimental data and results .

Action Environment

The luminescence intensity of this compound can be affected by certain external conditions, such as temperature and pH . Therefore, in specific applications, it is necessary to optimize and control the experimental conditions according to these factors . Despite these potential interferences, this compound remains a powerful chemiluminescent reagent due to its high sensitivity, rapid luminescence, and high purity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nsp-dmae-nhs involves the reaction of acridinium derivatives with N-succinimidyl ester. The process typically includes the following steps:

Formation of Acridinium Derivative: Acridinium derivatives are synthesized through the reaction of acridine with appropriate substituents to introduce the dimethyl and sulfopropyl groups.

Coupling with N-succinimidyl Ester: The acridinium derivative is then reacted with N-succinimidyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Acridinium Derivatives: Large-scale synthesis of acridinium derivatives is carried out in industrial reactors.

Coupling Reaction: The coupling reaction with N-succinimidyl ester is performed in large batches, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions

Nsp-dmae-nhs undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acridinium cations, which are highly luminescent.

Substitution: This compound can undergo substitution reactions where the succinimidyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, typically under basic conditions.

Major Products

Oxidation Products: The major product of oxidation is the acridinium cation, which exhibits strong chemiluminescence.

Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.

類似化合物との比較

Nsp-dmae-nhs is compared with other similar chemiluminescent compounds such as:

2,6-dimethyl-4-(N-succinimidyloxycarbonyl) phenyl-10-methyl-acridinium-9-carboxylate: Similar in structure but lacks the sulfopropyl group, resulting in different solubility and luminescence properties.

2,6-dimethyl-4-(N-succinimidyloxycarbonyl) phenyl-10-methyl-acridinium-9-carboxylate methosulfate: Another variant with different substituents affecting its chemical behavior and applications.

This compound stands out due to its unique combination of high sensitivity, stability, and water solubility, making it a preferred choice in various research and industrial applications .

生物活性

Nsp-DMAE-NHS (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) is a widely utilized compound in biochemical research, particularly noted for its role as a chemiluminescent marker and labeling agent. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in immunoassays, and relevant case studies.

Overview of this compound

This compound is classified as an acridinium NHS ester, which is a type of chemiluminescent compound. It is primarily used in labeling proteins and nucleic acids, facilitating sensitive detection methods in various biological assays. The compound is characterized by its ability to generate light upon reaction with hydrogen peroxide, making it valuable for applications requiring high sensitivity and specificity.

The biological activity of this compound is primarily based on its chemiluminescence properties. The mechanism involves the following steps:

- Labeling : this compound reacts with amino groups on proteins or nucleic acids to form stable conjugates.

- Activation : When exposed to alkaline hydrogen peroxide, the acridinium ester undergoes a reaction that results in the emission of light.

- Light Emission : The light emitted has a peak wavelength around 430 nm, which can be detected using appropriate imaging systems.

This process allows for the sensitive quantification of biomolecules, making this compound a preferred choice in chemiluminescent immunoassays (CLIA) .

Advantages Over Other Chemiluminescent Systems

This compound offers several advantages compared to traditional chemiluminescence systems:

- High Sensitivity : It exhibits a high signal-to-noise ratio due to lower background luminescence .

- Stability : The compound shows enhanced hydrolytic stability, which is crucial for maintaining assay performance over time .

- Simplicity : The reaction does not require additional catalysts or enhancers, simplifying experimental protocols .

Applications in Immunoassays

This compound is extensively used in various immunoassays due to its efficient labeling capabilities. Some notable applications include:

- Detection of Antigens : It has been successfully employed to label antibodies for the detection of specific antigens in clinical samples.

- Clinical Diagnostics : The compound's high sensitivity makes it suitable for diagnosing diseases through the detection of biomarkers .

- Research Studies : Used in various studies to explore protein interactions and functions through labeled assays.

Case Studies

- Application in Clinical Diagnostics : A study utilized this compound to label anti-CAP antibodies for detecting CAP levels in serum samples. The results demonstrated high sensitivity and specificity, showcasing its potential in clinical diagnostics .

- Comparative Study with Other Markers : Research comparing this compound with luminol-based systems highlighted its superior intensity and shorter half-life (0.9 seconds), making it more effective for rapid assays .

- Optimization Protocols : Experimental protocols have been developed to optimize the labeling efficiency of proteins with this compound. These protocols emphasize the importance of protein concentration and buffer conditions to achieve optimal results .

Data Table: Comparison of Chemiluminescent Markers

| Property | This compound | Luminol |

|---|---|---|

| Peak Emission Wavelength | 430 nm | 425 nm |

| Signal-to-Noise Ratio | High | Moderate |

| Hydrolytic Stability | High | Moderate |

| Reaction Time | Fast (0.4 seconds) | Slower |

| Catalyst Requirement | None | Requires enhancer |

特性

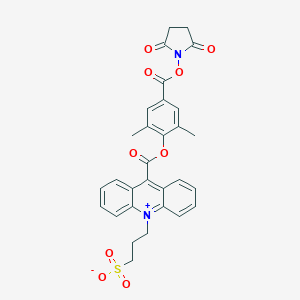

IUPAC Name |

3-[9-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenoxy]carbonylacridin-10-ium-10-yl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O9S/c1-18-16-20(29(35)41-32-25(33)12-13-26(32)34)17-19(2)28(18)40-30(36)27-21-8-3-5-10-23(21)31(14-7-15-42(37,38)39)24-11-6-4-9-22(24)27/h3-6,8-11,16-17H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYSIOJYGRABGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-])C)C(=O)ON5C(=O)CCC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。